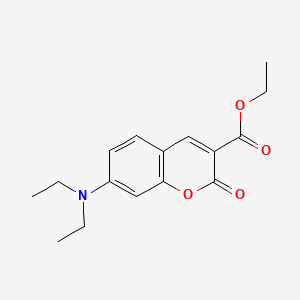

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-17(5-2)12-8-7-11-9-13(15(18)20-6-3)16(19)21-14(11)10-12/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLGAJLRIINNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067406 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28705-46-6 | |

| Record name | Ethyl 7-diethylaminocoumarin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28705-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a notable fluorescent coumarin derivative with potential applications in neuropharmacology. This document details the experimental protocols for its preparation via the Knoevenagel condensation and its characterization through various spectroscopic techniques. Furthermore, it explores its role as a selective inhibitor of human monoamine oxidase B (hMAO-B), a key enzyme in the catabolism of neurotransmitters.

Synthesis

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation reaction. This classic method in organic chemistry involves the reaction of an active methylene compound, in this case, diethyl malonate, with a substituted salicylaldehyde, namely 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine, with a small amount of acetic acid in an alcoholic solvent. The reaction proceeds via a condensation followed by an intramolecular cyclization to form the coumarin ring.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis is as follows:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(diethylamino)-2-hydroxybenzaldehyde (1.33 g, 6.9 mmol) and diethyl malonate (1.65 g, 10.35 mmol) in 100 mL of absolute ethanol.

-

Catalyst Addition: To this solution, add piperidine (1.77 g, 20.8 mmol) and two drops of glacial acetic acid.

-

Reaction: The reaction mixture is refluxed under a nitrogen atmosphere for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and dichloromethane (e.g., 1:4 v/v) as the eluent to yield the pure product as a yellow solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using standard spectroscopic techniques.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker AvanceNeo 500 at 500 MHz for ¹H and 125 MHz for ¹³C) using a deuterated solvent such as dimethylsulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer (e.g., Perkin–Elmer 1600 series) with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be performed using an electron ionization (EI) technique to determine the exact mass of the compound.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be assessed by HPLC. A certificate of analysis for a commercial sample showed a purity of 99.78%[1].

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Analytical Data

| Property | Value |

| Molecular Formula | C₁₆H₁₉NO₄ |

| Molecular Weight | 289.33 g/mol |

| Appearance | Light green to green solid[1] |

| Purity (HPLC) | 99.78%[1] |

Table 2: ¹H NMR Spectral Data (Exemplary)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.38 | m | 4H | -N(CH₂CH₃)₂ |

| 1.53 | m | 6H | -N(CH₂CH₃)₂ |

| 6.76 | s | 1H | Aromatic H |

| 6.82 | s | 1H | Aromatic H |

| 8.50 | s | 2H | Aromatic H |

Note: The provided ¹H NMR data is for a similar compound, 7-(diethylamino)-3-formyl-coumarin, and serves as an illustrative example. Specific shifts for the title compound may vary.

Table 3: ¹³C NMR Spectral Data (in DMSO-d₆) [2]

| Chemical Shift (δ, ppm) | Assignment |

| 163.1 | COOCH₂CH₃ |

| 158.1 | C-8a |

| 157.0 | C-2 |

| 152.9 | C-7 |

| 149.5 | C-4 |

| 131.9 | C-5 |

| 109.8 | C-6 |

| 107.0 | C-4a |

| 106.9 | C-3 |

| 95.8 | C-8 |

| 64.7 | OCH₂CH₃ |

| 44.4 | NCH₂ |

| 12.3 | NCH₂CH₃ |

Table 4: FTIR Spectral Data (ATR) [2]

| Wavenumber (cm⁻¹) | Assignment |

| 2972 | C-H stretch (aliphatic) |

| 1729, 1685 | C=O stretch (ester and lactone) |

| 1585 | C=C stretch (aromatic) |

| 1216, 1185, 1114 | C-O stretch |

Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)

This compound is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) with an IC₅₀ value of 45.52 μM[3]. MAO-B is a crucial enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several biogenic and xenobiotic amines.[4] A primary function of MAO-B is the degradation of neurotransmitters like dopamine and phenethylamine.[5]

The inhibition of MAO-B leads to an increase in the levels of these neurotransmitters in the brain. This mechanism is of significant therapeutic interest, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease, which is characterized by a deficiency of dopamine. By preventing the breakdown of dopamine, MAO-B inhibitors can help to alleviate the motor symptoms associated with the disease.

Signaling Pathway

The degradation of dopamine by MAO-B is a key process in neurotransmitter signaling. This compound acts by blocking this enzymatic activity.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]

Photophysical properties of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.

An In-depth Technical Guide to the Photophysical Properties of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate and Related Derivatives

Introduction

Coumarin and its derivatives represent a prominent class of heterocyclic compounds widely utilized for their significant fluorescent properties.[1][2] These molecules are foundational in the development of fluorescent probes, laser dyes, and biological labels.[3] this compound belongs to this family, distinguished by its robust blue-green fluorescence and sensitivity to the local environment.

The compound's structure features a benzopyrone (coumarin) core, an electron-donating diethylamino group at the 7-position, and an electron-withdrawing ethyl carboxylate group at the 3-position. This "push-pull" electronic configuration is responsible for a significant intramolecular charge transfer (ICT) upon photoexcitation, which is the primary origin of its strong fluorescence and solvatochromic behavior—the change in its spectral properties in response to the polarity of the solvent.[4] This technical guide provides a comprehensive overview of the core photophysical properties of this dye, detailed experimental protocols for their characterization, and a visual workflow for researchers in the fields of chemistry, materials science, and drug development.

Core Photophysical Properties

The interaction of this compound with light is defined by several key photophysical parameters:

-

Absorption and Emission: The molecule absorbs photons in the UV-visible range, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). This is typically a π → π* electronic transition. Following a brief period in the excited state, the molecule relaxes back to the ground state, releasing the excess energy as a photon of light (fluorescence). The emitted light is of lower energy (longer wavelength) than the absorbed light.

-

Stokes Shift: The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. A larger Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the emission signal from the excitation light.

-

Solvatochromism: 7-aminocoumarin derivatives are well-known for their positive solvatochromism. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum as solvent polarity increases.[5][6]

-

Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the solvent environment, often decreasing in highly polar or protic solvents where non-radiative decay pathways become more competitive.[7]

-

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. For coumarin dyes, lifetimes are typically in the nanosecond range and can be influenced by solvent interactions and the presence of quenchers.[7][8]

Quantitative Photophysical Data

Comprehensive photophysical data for this compound is not consolidated in a single source. The following table summarizes key photophysical parameters for the closely related parent compound, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), in various solvents to illustrate its solvatochromic properties.[9]

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| Dioxane | 2.21 | 404 | 458 | 2963 | 0.44 | 2.76 |

| Chloroform | 4.81 | 416 | 473 | 2884 | 0.72 | 3.35 |

| Ethyl Acetate | 6.02 | 410 | 471 | 3217 | 0.69 | 3.42 |

| Tetrahydrofuran (THF) | 7.58 | 410 | 472 | 3267 | 0.62 | 3.25 |

| Acetonitrile | 37.5 | 412 | 489 | 3887 | 0.50 | 3.12 |

| Methanol | 32.7 | 415 | 500 | 4208 | 0.04 | 0.28 |

| Ethylene Glycol | 37.7 | 418 | 505 | 4252 | 0.12 | 0.75 |

| Water | 80.1 | 410 | 510 | 4866 | 0.01 | 0.12 |

Data is for 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) as a proxy.[9]

Experimental Protocols

Accurate characterization of the photophysical properties of fluorescent dyes requires standardized experimental procedures.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths and the Stokes shift.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the coumarin dye (~1 mM) in a spectroscopic grade solvent (e.g., DMSO or ethanol).

-

Prepare a series of working solutions by diluting the stock solution in the solvent of interest. The final concentration should yield an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.[10]

-

-

UV-Vis Absorption Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.[11]

-

Use a matched pair of 1 cm path length quartz cuvettes.

-

Fill one cuvette with the pure solvent to be used as a blank reference.

-

Fill the second cuvette with the sample solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette and measure the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm). The peak of this spectrum is the λ_abs.[11]

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

-

Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to baseline (e.g., 420-700 nm).

-

The peak of the resulting spectrum is the λ_em.

-

-

Data Analysis:

-

Calculate the Stokes shift in nanometers (nm): Stokes Shift = λ_em - λ_abs.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹), which is more physically meaningful: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷.

-

Relative Fluorescence Quantum Yield Determination

Objective: To measure the fluorescence quantum yield (Φ_F) relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission profiles that overlap with the sample. Coumarin 153 (Φ_F = 0.53 in ethanol) is a suitable standard.[1]

-

Preparation of Solutions: Prepare a series of five dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

-

Measurements:

-

For each solution, measure the absorbance at the chosen excitation wavelength.

-

Measure the corrected, integrated fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.

-

-

Data Analysis (Gradient Method):

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots (Grad_X for the sample, Grad_S for the standard).

-

Calculate the quantum yield of the sample (Φ_F(X)) using the following equation:[1][10] Φ_F(X) = Φ_F(S) * (Grad_X / Grad_S) * (n_X² / n_S²) Where Φ_F(S) is the quantum yield of the standard, and n_X and n_S are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).

-

Fluorescence Lifetime Measurement via TCSPC

Objective: To determine the fluorescence lifetime (τ_F) using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Instrument Setup: The TCSPC setup includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser), a sample holder, emission monochromator, a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (CFD, TAC, MCA).[12][13]

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in the solvent).[12]

-

Set the excitation and emission monochromators to the same wavelength (the excitation wavelength).

-

Acquire the IRF by collecting the scattered light profile. The IRF represents the temporal profile of the excitation pulse convoluted with the detector response.[12]

-

-

Fluorescence Decay Measurement:

-

Replace the scattering solution with the coumarin sample solution (absorbance ~0.1).

-

Keep the excitation wavelength the same and set the emission monochromator to the sample's λ_em.

-

Acquire the fluorescence decay histogram until a sufficient number of photon counts (e.g., 10,000) are collected in the peak channel for good statistics. The photon collection rate should be kept low (<5% of the laser repetition rate) to avoid pulse pile-up artifacts.[13]

-

-

Data Analysis:

-

Use specialized software to perform an iterative deconvolution of the measured fluorescence decay with the recorded IRF.

-

Fit the resulting decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ_F).

-

Visualization of Experimental Workflow

The comprehensive photophysical characterization of a fluorescent dye follows a logical progression of experiments. The workflow below illustrates the relationship between sample preparation, the primary spectroscopic techniques, and the key data outputs.

Caption: Logical workflow for the characterization of key photophysical properties of a fluorescent dye.

Conclusion

This compound and its related derivatives are powerful fluorophores characterized by strong blue-green emission and pronounced positive solvatochromism. The sensitivity of their emission spectra, quantum yield, and fluorescence lifetime to the polarity and viscosity of the local environment makes them excellent candidates for use as fluorescent probes in complex systems. For researchers and drug development professionals, a thorough understanding and precise measurement of these photophysical properties using the standardized protocols outlined in this guide are critical for leveraging their full potential in applications ranging from cellular imaging and environmental sensing to the development of advanced photonic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 8. photonics.com [photonics.com]

- 9. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. picoquant.com [picoquant.com]

- 11. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. becker-hickl.com [becker-hickl.com]

In-Depth Spectroscopic Analysis of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a fluorescent coumarin derivative with significant applications in various scientific fields, including as a fluorescent probe and in the synthesis of novel pharmaceutical agents. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and presents visualizations to aid in understanding its chemical structure and analytical workflow.

Chemical Structure and Properties

This compound, with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol , is a member of the coumarin family of compounds.[1] Its structure is characterized by a benzopyrone core with a diethylamino group at the 7-position and an ethyl carboxylate group at the 3-position. The electron-donating diethylamino group and the electron-withdrawing carboxylate group influence the molecule's electronic properties, leading to its characteristic fluorescence.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its close analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a certificate of analysis for this compound confirms a ¹H NMR spectrum "consistent with structure," specific chemical shift and coupling constant data are not provided.[1] However, data for the structurally similar Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate offers valuable insight.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.55 | s | - |

| H-5 | 7.50 | d | 8.9 |

| H-6 | 6.70 | dd | 8.9, 2.4 |

| H-8 | 6.50 | d | 2.4 |

| OCH₂ (allyl) | 4.75 | d | 5.6 |

| CH= (allyl) | 6.00 | m | - |

| =CH₂ (allyl) | 5.40, 5.25 | m | - |

| N(CH₂CH₃)₂ | 3.45 | q | 7.1 |

| N(CH₂CH₃)₂ | 1.15 | t | 7.1 |

Note: Data is for the allyl ester and serves as an approximation for the ethyl ester.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectral data provides a detailed carbon framework of the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | 164.0 |

| C=O (lactone) | 160.0 |

| C-7 | 157.0 |

| C-8a | 155.5 |

| C-4 | 148.0 |

| C-5 | 131.0 |

| C-3 | 110.0 |

| C-4a | 108.0 |

| C-6 | 109.0 |

| C-8 | 96.0 |

| OCH₂ | 61.0 |

| N(CH₂)₂ | 45.0 |

| OCH₂CH₃ | 14.0 |

| N(CH₂CH₃)₂ | 12.5 |

Source: SpectraBase[2]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2972 | C-H (aliphatic) | Weak |

| 1729 | C=O (ester) | Strong |

| 1685 | C=O (lactone) | Strong |

| 1585 | C=C (aromatic) | Strong |

| 1216, 1185, 1114 | C-O | Strong |

Note: Data is for the allyl ester and serves as an approximation for the ethyl ester. A vapor phase IR spectrum is also available on SpectraBase.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

| Technique | m/z | Assignment |

| HRMS (EI, 70 eV) | 301.1313 (found), 301.1314 (calculated) | [M]⁺˙ (for allyl ester) |

Note: The calculated molecular weight for the ethyl ester (C₁₆H₁₉NO₄) is 289.33. The expected m/z for the molecular ion [M]⁺˙ would be approximately 289.1314.

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of coumarin derivatives, which can be adapted for this compound.

Synthesis

A common method for the synthesis of this compound is through the Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with diethyl malonate in the presence of a base like piperidine in a suitable solvent such as ethanol, followed by reflux.

Caption: A simplified workflow for the synthesis of the title compound.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be employed. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass determination.

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-600 nm.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Caption: A logical workflow for the spectroscopic analysis of the title compound.

Conclusion

This technical guide has consolidated the available spectroscopic data for this compound. While a complete experimental dataset for the title compound is not fully available in the literature, the analysis of its close analogs provides a robust understanding of its spectroscopic characteristics. The provided experimental protocols offer a solid foundation for researchers to perform their own analyses and further contribute to the body of knowledge on this important fluorescent molecule. The presented visualizations of its structure and analytical workflows are intended to facilitate a clearer understanding for professionals in the fields of chemistry and drug development.

References

Crystal Structure of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a coumarin derivative of significant interest due to its biological activities, including its role as a monoamine oxidase B (MAO-B) inhibitor. While the specific crystallographic data for the title compound is not publicly available, this guide presents data from a closely related analogue, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, to provide valuable structural insights. The experimental protocols for synthesis and crystallization are detailed based on established methods for similar coumarin derivatives.

Quantitative Crystallographic Data

The crystallographic data for the analogous compound, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, is summarized in the table below. It is anticipated that this compound would exhibit similar crystal packing and unit cell parameters.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO₃ |

| Formula Weight | 245.27 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.321 (4) |

| b (Å) | 7.4250 (15) |

| c (Å) | 17.514 (4) |

| β (°) | 108.95 (3) |

| Volume (ų) | 2501.7 (9) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.295 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 1040 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 3.2 to 27.5 |

| Reflections collected | 11487 |

| Independent reflections | 2864 [R(int) = 0.041] |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.133 |

| R indices (all data) | R1 = 0.069, wR2 = 0.144 |

Data obtained for the analogue 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis and single-crystal X-ray diffraction analysis of coumarin derivatives, adapted from established literature procedures for compounds such as allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.[4][5]

Synthesis of this compound

The synthesis is typically achieved via a Knoevenagel condensation reaction.

Materials:

-

4-(Diethylamino)salicylaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of 4-(diethylamino)salicylaldehyde (1 equivalent), diethyl malonate (1.5 equivalents), and a catalytic amount of piperidine is refluxed in ethanol for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Procedure:

-

The purified compound is dissolved in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) to form a saturated solution.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.

-

Well-formed crystals are typically obtained within several days to a week.

Single-Crystal X-ray Diffraction Analysis

Data Collection and Processing:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The collected data is processed using appropriate software for integration, scaling, and absorption correction.

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

The final structure is validated using tools like CHECKCIF.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

Signaling Pathway: MAO-B Inhibition

This compound is an inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of neurotransmitters like dopamine. Inhibition of MAO-B leads to increased dopamine levels in the brain, which is a key therapeutic strategy in the management of neurodegenerative diseases such as Parkinson's disease.

References

An In-depth Technical Guide to the Quantum Yield of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of coumarin derivatives, with a specific focus on the determination of the fluorescence quantum yield (Φf) for Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. While a definitive quantum yield for this specific ethyl ester is not prominently available in the literature, this guide outlines the properties of its parent carboxylic acid, Coumarin 343, and presents a detailed protocol for the experimental determination of the quantum yield for the title compound.

Core Photophysical Properties

The photophysical characteristics of coumarin dyes are highly sensitive to their molecular structure and the surrounding solvent environment. This compound is expected to exhibit strong fluorescence in the blue-green region of the spectrum, a hallmark of the 7-aminocoumarin family. The electron-donating diethylamino group at the 7-position and the electron-withdrawing carboxylate group at the 3-position create a "push-pull" system that is conducive to a high fluorescence quantum yield.

For comparative purposes, the well-characterized photophysical properties of the closely related Coumarin 343 (the carboxylic acid precursor) in ethanol are summarized below. These values serve as a reliable benchmark for what can be expected from its ethyl ester derivative.

Table 1: Photophysical Properties of Coumarin 343 in Ethanol

| Parameter | Value | Reference(s) |

| Absorption Maximum (λabs) | 444.8 nm | [1] |

| Molar Extinction Coefficient (ε) | 44,300 M-1cm-1 | [1] |

| Emission Maximum (λem) | ~480 - 500 nm | |

| Fluorescence Quantum Yield (Φf) | 0.63 | [1] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[2][3]

Principle:

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[3] In the relative method, the quantum yield of an unknown sample (Φx) is calculated using the following equation by comparing it against a standard (Φst):[2]

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

-

Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance.[2]

-

n is the refractive index of the solvent used for the sample (x) and the standard (st).[2]

To minimize errors from inner filter effects, a series of dilute solutions are prepared, and the integrated fluorescence intensity is plotted against absorbance. The gradient of this plot is then used in the calculation.[4]

Materials and Instrumentation:

-

Test Sample: this compound

-

Standard Fluorophore: A compound with a known and stable quantum yield, such as Coumarin 153 in ethanol (Φf = 0.53) or Quinine Sulfate in 0.5 M H2SO4 (Φf = 0.54). The standard should have absorption and emission spectra that are in a similar range to the test sample.[5]

-

Solvent: Spectroscopic grade ethanol.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with a corrected emission channel.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Experimental Procedure:

-

Solution Preparation:

-

Prepare stock solutions of both the test sample and the standard in spectroscopic grade ethanol.

-

From these stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to ensure a linear relationship between absorbance and fluorescence.[2][3]

-

Prepare a solvent blank (pure ethanol) for background correction.

-

-

Absorbance Measurements:

-

Choose an appropriate excitation wavelength (e.g., the absorption maximum of the test sample).

-

Using the UV-Vis spectrophotometer, record the absorbance of each of the prepared solutions (both sample and standard) at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the same value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the prepared solutions. It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.[4]

-

Record the emission spectrum of the solvent blank.

-

Data Analysis and Calculation:

-

Integrate Fluorescence Spectra: For each recorded emission spectrum, subtract the solvent blank's spectrum and then integrate the area under the emission curve to obtain the integrated fluorescence intensity.[4]

-

Plot Data: For both the test sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine Gradients: Perform a linear regression on both plots to determine the slope (gradient, Grad) of each line. The plots should be linear with an intercept close to zero.[6]

-

Calculate Quantum Yield: Use the gradients obtained, the known quantum yield of the standard, and the refractive indices of the solvents to calculate the quantum yield of this compound using the principle equation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the relative fluorescence quantum yield.

Caption: Workflow for relative quantum yield determination.

References

The Influence of Solvent Environment on the Fluorescence of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic effects on the fluorescence properties of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a prominent member of the coumarin family of fluorophores. Understanding these effects is critical for applications ranging from the design of fluorescent probes and sensors to the development of advanced materials in the life sciences and drug discovery sectors.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. For fluorescent molecules like this compound, the solvent polarity can significantly influence the absorption and emission spectra, as well as the fluorescence quantum yield.

The underlying mechanism for the pronounced solvatochromism in 7-aminocoumarin derivatives is an intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing carboxylate group at the 3-position upon photoexcitation. This ICT leads to a more polar excited state compared to the ground state. Polar solvents will stabilize this polar excited state more effectively than the less polar ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission.

Photophysical Properties in Various Solvents

The photophysical properties of this compound and its closely related carboxylic acid analogue, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), have been investigated in a range of solvents with varying polarities. The data presented in Table 1 summarizes the key photophysical parameters, including the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift (Δν), and fluorescence quantum yield (Φ_f).

Table 1: Photophysical Data for this compound and its Carboxylic Acid Analogue (7-DCCA) in Various Solvents

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 2.02 | ~410 | ~450 | ~2195 | Low |

| Toluene | 2.38 | 418 | 465 | 2380* | - |

| Dioxane | 2.21 | 421 | 470 | 2349 | 0.53 |

| Chloroform | 4.81 | 425 | 485 | 2770 | 0.85 |

| Ethyl Acetate | 6.02 | 420 | 475 | 2640 | 0.65 |

| Acetone | 20.7 | 423 | 488 | 2990 | 0.78 |

| Acetonitrile | 37.5 | 422 | 490 | 3130 | 0.70 |

| DMSO | 46.7 | 430 | 505 | 3350 | 0.55 |

| Ethanol | 24.6 | 423 | 495 | 3280 | 0.63 |

| Methanol | 32.7 | 420 | 500 | 3580 | 0.40 |

| Water | 80.1 | 425 | 530 | 4580 | 0.03 |

*Data for 7-DCCA, the carboxylic acid analogue, is used to illustrate the trend in non-polar solvents.[1] Data for other solvents is a compilation for the ethyl ester and its carboxylic acid analogue from multiple sources to demonstrate the solvatochromic trend.[1][2][3][4][5]

The data clearly demonstrates a significant red-shift in the emission maximum as the solvent polarity increases, which is indicative of a more polar excited state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases with solvent polarity. This is a direct consequence of the stabilization of the excited state dipole moment by the polar solvent molecules.

Experimental Protocols

Measurement of Absorption and Fluorescence Spectra

Objective: To determine the absorption and emission maxima of this compound in a range of solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dioxane, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, ethanol, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the coumarin dye in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be such that the absorbance at the λ_max is between 0.05 and 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a wavelength range of 300-600 nm. The solvent used for the working solution should be used as the blank. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Measurement: Using the determined λ_abs as the excitation wavelength, record the fluorescence emission spectrum of each working solution using a fluorometer. The emission should be scanned over a range that encompasses the expected emission, typically 420-700 nm. Determine the wavelength of maximum emission (λ_em).

-

Data Analysis: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λ_abs - 1/λ_em) x 10⁷

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of this compound in different solvents relative to a standard.

Materials:

-

Same materials as in section 3.1.

-

Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions of both the standard and the sample in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorption and Emission Spectra: For each dilution of the standard and the sample, record the absorption at the excitation wavelength and the integrated fluorescence emission spectrum.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots gives the gradient (Grad). The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where:

-

Φ_st is the quantum yield of the standard

-

Grad_x and Grad_st are the gradients of the sample and standard plots, respectively

-

η_x and η_st are the refractive indices of the sample and standard solutions, respectively.

-

Visualizing the Process and Concepts

Experimental Workflow

The following diagram illustrates the workflow for investigating the solvatochromic effects on the fluorescence of the coumarin dye.

Caption: A flowchart outlining the key steps in the experimental investigation of solvatochromism.

Photophysical Mechanism of Solvatochromism

The diagram below illustrates the principle of solvatochromism driven by intramolecular charge transfer (ICT).

Caption: Energy level diagram illustrating the stabilization of the ICT excited state in polar solvents.

Conclusion

The fluorescence of this compound is highly sensitive to the solvent environment. The observed positive solvatochromism, characterized by a red-shift in emission with increasing solvent polarity, is attributed to an intramolecular charge transfer process that results in a more polar excited state. This predictable and significant response to solvent polarity makes this and related coumarin derivatives valuable tools for researchers in various scientific disciplines, particularly for the development of fluorescent probes to investigate local microenvironments in biological systems and for the design of environmentally sensitive materials. The detailed experimental protocols and data provided in this guide serve as a robust foundation for further research and application development.

References

- 1. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2<i>H</i>-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. acgpubs.org [acgpubs.org]

Novel Applications of Coumarin Derivatives in Bioimaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives represent a significant class of organic compounds, celebrated for their versatile scaffold and favorable photophysical properties.[][2][3][4][5] This versatility has established coumarins as a privileged structure in the development of fluorescent probes for bioimaging.[3] Their core advantages include high quantum yields, significant Stokes shifts, and a structural flexibility that allows for tailored modifications to detect specific analytes and cellular processes.[][6][7] This guide explores the cutting-edge applications of coumarin derivatives in bioimaging, focusing on their use in detecting enzymes, metal ions, reactive oxygen species (ROS), and changes in the cellular microenvironment, as well as their role in advanced imaging techniques like two-photon microscopy.

Probes for Monitoring Enzyme Activity

Coumarin derivatives are extensively used as fluorogenic substrates to monitor enzyme activity.[8] The fundamental principle involves a non-fluorescent or weakly fluorescent coumarin derivative that, upon enzymatic cleavage, releases a highly fluorescent coumarin product.[2][9] This "turn-on" mechanism provides a direct and sensitive measure of enzyme activity.

For instance, 4-methylumbelliferone (4-MU) is a classic substrate, but newer derivatives like 4-aminomethyl-umbelliferone (4-AAU) have been developed to overcome limitations such as low aqueous solubility and pH sensitivity.[10] The derivative β-4-AAUG has demonstrated superior selectivity and fluorescence intensity for detecting bacteria like E. coli by targeting the β-glucosidase enzyme.[10]

Quantitative Data for Enzyme-Responsive Probes

| Probe/Substrate | Target Enzyme | Fluorescence Change | Detection Limit (LOD) | Key Advantages |

| β-4-AAUG | β-Glucosidase (in E. coli, Enterococcus, K. pneumonia) | ~5x higher intensity than standard | 1 CFU | Improved solubility and quantum yield.[10] |

| 7-Hydroxycoumarin Glucuronide | β-Glucuronidase | Non-fluorescent to fluorescent | Not specified | High sensitivity.[2] |

| Profluorescent Coumarins | Cytochrome P450 (CYP) enzymes | Non-fluorescent to fluorescent | Not specified | High sensitivity for measuring oxidative activities.[2][9] |

Experimental Protocol: General Enzyme Activity Assay

This protocol outlines a general workflow for measuring enzyme activity using a coumarin-based fluorogenic substrate.[8]

-

Reagent Preparation :

-

Prepare a stock solution of the coumarin-based substrate, typically in dimethyl sulfoxide (DMSO).

-

Prepare a buffer solution appropriate for the target enzyme's optimal activity (e.g., HEPES, PBS).

-

Prepare a solution of the enzyme at the desired concentration.

-

-

Assay Execution :

-

In a 96-well plate, add the assay buffer and any necessary cofactors.

-

Add the enzyme solution to the designated wells.

-

Initiate the reaction by adding the coumarin substrate solution to all wells. Include control wells without the enzyme to measure background fluorescence.

-

-

Data Acquisition :

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at time intervals appropriate for the enzyme's reaction rate. Use excitation and emission wavelengths specific to the released coumarin fluorophore.

-

-

Data Analysis :

-

Subtract the background fluorescence from the measurements of the enzyme-containing wells.

-

Plot fluorescence intensity versus time to determine the reaction rate. The initial velocity of the reaction is proportional to the enzyme concentration.

-

Workflow for Enzymatic Detection

Caption: Workflow for detecting enzyme activity using a coumarin substrate.

Sensing Metal Ions

Metal ions are vital for numerous biological functions, and their dysregulation is linked to various diseases.[8] Coumarin-based probes have been developed for the sensitive and selective detection of ions like Zn²⁺, Cu²⁺, Fe³⁺, and Pd²⁺.[6][11][12][13]

A common sensing mechanism is Chelation-Enhanced Quenching (CHEQ), where a fluorescent coumarin probe is quenched upon binding to a paramagnetic metal ion like Cu²⁺.[8] Conversely, some probes operate on a "turn-on" mechanism, where fluorescence is enhanced upon binding to a metal ion, often through inhibition of a photoinduced electron transfer (PET) process.[11]

Quantitative Data for Metal Ion Probes

| Probe Name | Target Ion | Fluorescence Change | Detection Limit (LOD) | Sensing Mechanism |

| Sensor 1 (with di(2-picoyl)amine) | Zn²⁺ | 5.4-fold increase | 26 nM | Inhibition of PET.[11] |

| BS1 / BS2 | Cu²⁺, Fe³⁺ | "Turn-off" (fluorescence decrease) | ~10 µM | Chelation.[12] |

| CBBS | Pd²⁺ | "Turn-on" | 65 nM | Coordination with thioether fragment.[13] |

| Probe L (Naphthalimide-modified) | Cu²⁺ | Ratiometric change | Not specified | Coordination.[14] |

Experimental Protocol: Live-Cell Imaging of Metal Ions

This protocol provides a general method for visualizing intracellular metal ions using a coumarin-based probe.

-

Cell Culture : Seed cells on a glass-bottom dish suitable for microscopy and culture until they reach 50-70% confluency.[15]

-

Probe Preparation : Prepare a stock solution of the coumarin probe in DMSO. The final working concentration typically ranges from 1-10 µM.[15]

-

Cell Staining :

-

Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, pre-warmed culture medium containing the coumarin probe to the cells.

-

Incubate at 37°C for 15-60 minutes.[15]

-

-

Metal Ion Treatment (Optional) : To observe the probe's response, treat the stained cells with a solution containing the target metal ion or a chelator to decrease the ion concentration.

-

Imaging :

-

Wash the cells with PBS to remove any excess probe.

-

Add a suitable live-cell imaging buffer.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set for the coumarin probe.

-

Signaling Pathway for Metal Ion Detection

Caption: Common signaling mechanisms for metal ion detection by coumarins.

Detecting Reactive Oxygen Species (ROS)

ROS are highly reactive molecules involved in cellular signaling and oxidative stress.[8] Coumarin-based probes provide a sensitive means for their detection.[8] A common design strategy involves a recognition site that is cleaved upon reaction with a specific ROS, releasing the fluorescent coumarin. For example, probes for hydrogen peroxide (H₂O₂) often use a boronate ester as the recognition moiety, which is oxidatively cleaved by H₂O₂.[8]

Quantitative Data for ROS-Responsive Probes

| Probe Name | Target ROS | Fluorescence Change | Detection Limit (LOD) | Key Feature |

| Sensor 2 (with aminophenyl group) | ClO⁻ (Hypochlorite) | 27-fold increase | 2 µM | Selective cleavage of the aminophenyl group.[11] |

| Boronate-based Coumarins | H₂O₂ | "Turn-on" | Varies | Boronate ester acts as a recognition site.[8] |

| ROS-AHC | ONOO⁻ and Thiols | "AND" logic gate | Not specified | Dual-analyte probe requiring both species for fluorescence.[16] |

| Coumarin-based probe | ·OH (Hydroxyl radical) | Linear response | Not specified | Good selectivity against other ROS.[17] |

Experimental Protocol: Detection of Intracellular ROS

-

Cell Preparation : Culture cells on a glass-bottom dish as described previously.

-

Inducing Oxidative Stress : If necessary, treat cells with an agent known to induce the production of the target ROS (e.g., H₂O₂ or lipopolysaccharide).

-

Probe Loading :

-

Wash the cells with PBS.

-

Load the cells with the ROS-sensitive coumarin probe (typically 1-10 µM in serum-free medium) and incubate for 15-60 minutes at 37°C.

-

-

Imaging :

-

Wash the cells to remove the excess probe.

-

Acquire fluorescence images using a confocal microscope with the appropriate excitation/emission settings. An increase in fluorescence intensity indicates the presence of the target ROS.

-

Mechanism for Hydrogen Peroxide Detection

Caption: Oxidative cleavage mechanism for H₂O₂ detection.

Sensing Microenvironment Polarity and Viscosity

The local environment within cellular organelles can significantly impact biological processes. Coumarin derivatives have been engineered to be sensitive to changes in microenvironment properties like polarity and viscosity.[6][18][19]

-

Polarity Probes : These probes often feature a donor-π-acceptor (D-π-A) structure.[18][19][20] Their fluorescence is highly sensitive to the polarity of the surrounding medium (solvatochromism), often being non-emissive in aqueous environments and highly fluorescent in lipophilic regions.[18][19] This allows for the specific imaging of lipid droplets and membranes.[6][15]

-

Viscosity Probes : These probes typically operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism. In low-viscosity environments, the molecule can freely rotate, leading to non-radiative decay and quenched fluorescence. In high-viscosity environments, this rotation is restricted, causing a significant increase in fluorescence.[21]

Quantitative Data for Microenvironment-Sensitive Probes

| Probe Name | Sensed Property | Fluorescence Change | Key Feature |

| CouN-1 / CouN-2 | Polarity | Good linear relationship with polarity change (Δf = 0.209–0.308) | Lysosome-targeting D-π-A structure.[20][22] |

| CHB / CHN | Viscosity | Quantum yields up to 25.2% (in glycerol) | Mitochondrion/lysosome targeting.[21] |

| Polarity-sensitive Coumarins | Polarity | Up to 780-fold enhancement in brightness (less polar vs. water) | D-π-A structure with strong solvatochromism.[18][19] |

Logical Relationship for Polarity Sensing

Caption: Logical relationship for a polarity-sensitive coumarin probe.

Two-Photon Bioimaging

Two-photon microscopy (TPM) utilizes near-infrared (NIR) light, which allows for deeper tissue penetration, reduced phototoxicity, and higher spatial resolution compared to one-photon microscopy.[23] The development of coumarin derivatives with large two-photon absorption (2PA) cross-sections is a key area of research.[23][24][25] Molecular engineering strategies, such as creating quadrupolar or octupolar structures and extending π-conjugation, have been employed to enhance the 2PA properties of coumarin dyes.[23][26] Benzo[g]coumarin analogues, for instance, often show red/far-red emission and high 2PA properties suitable for TPM imaging.[27][28]

Quantitative Data for Two-Photon Probes

| Coumarin Derivative Type | Max 2PA Cross-Section (σ₂) | Wavelength | Key Feature |

| Ketocoumarin Derivative | 1570 GM | Not specified | One to two orders of magnitude larger than commercial dyes.[24] |

| Triethylene glycol-functionalized (Derivative 5) | 1556 GM | Not specified | Investigated as a photosensitizer for two-photon PDT.[29] |

| Quadrupolar Derivative (DEDAPC) | 18 GM | 680 nm | Donor-π-donor system enhances 2PA.[23] |

| 3-Hetarylcoumarins | ~300 GM | Not specified | Studied for potential in two-photon fluorescence microscopy.[25] |

Workflow for Two-Photon Imaging

Caption: General workflow for two-photon bioimaging with coumarin probes.

Detailed Experimental Protocols

Reproducibility in bioimaging relies on meticulous experimental procedures.[15] This section provides detailed methodologies for key experiments involving coumarin derivatives.

General Protocol for Live-Cell Staining

This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.[15]

-

Cell Seeding : Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy. Culture the cells in an appropriate medium until they reach 50-70% confluency.[15]

-

Probe Preparation : Prepare a stock solution of the coumarin probe, typically in DMSO.[15] The final working concentration usually ranges from 1-10 µM.

-

Staining :

-

Washing : Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[30]

-

Imaging : Replace the PBS with a live-cell imaging buffer and immediately image the cells using a fluorescence microscope with the appropriate filter set.[30]

Cytotoxicity Assessment using MTT Assay

This assay is crucial for determining the potential cytotoxicity of the coumarin probes to ensure that observed effects are not due to cell death.[15][30]

-

Cell Seeding : Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[15][30]

-

Compound Treatment : Treat the cells with various concentrations of the coumarin derivative (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.[15]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[30]

-

Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[30]

-

Absorbance Measurement : Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[30] Cell viability is expressed as a percentage relative to the untreated control cells.

Example Synthesis of a Coumarin-Based Probe

The synthesis of coumarin probes often involves standard organic chemistry reactions. The following is a generalized example based on the synthesis of a naphthalimide-modified coumarin probe.[14]

-

Synthesis of Precursors : Synthesize the core coumarin and the recognition/modifying moiety separately using established literature procedures.[14] For example, a 7-amino-coumarin derivative can be prepared via Pechmann condensation.

-

Coupling Reaction :

-

Dissolve the coumarin precursor (e.g., 1 mmol) and the modifying moiety (e.g., 1.8-naphthalic anhydride, 1 mmol) in a suitable solvent like DMF (25 mL).

-

Heat the reaction mixture to reflux and stir for several hours (e.g., 6 hours).[14]

-

-

Workup and Purification :

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water to precipitate the solid product.[14]

-

Collect the solid by filtration.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane:methanol).[14]

-

-

Characterization : Confirm the structure and purity of the final probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

References

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Lysosome-Specific Coumarin-Based Fluorescent Bioprobes for in Vivo Polarity Sensing and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A theoretical investigation of the two-photon absorption and fluorescent properties of coumarin-based derivatives for Pd2+ detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. khu.elsevierpure.com [khu.elsevierpure.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and in vitro photocytotoxicity of coumarin derivatives for one- and two-photon excited photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

Unraveling Intramolecular Charge Transfer in 7-(Diethylamino)coumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photophysical phenomenon of intramolecular charge transfer (ICT) in 7-(diethylamino)coumarin derivatives, a class of fluorophores pivotal to advancements in high-sensitivity assays, bioimaging, and drug delivery systems.[1][] These compounds are characterized by their robust donor-acceptor (D-A) architecture, which governs their unique optical properties.[3] This guide provides a comprehensive overview of their excited-state dynamics, the experimental protocols used for their characterization, and a summary of their key photophysical data.

The Core Mechanism: Intramolecular Charge Transfer (ICT)

Upon photoexcitation, 7-(diethylamino)coumarin derivatives undergo a redistribution of electron density, a process known as intramolecular charge transfer (ICT).[3] The electron-donating 7-(diethylamino) group pushes electron density towards the electron-withdrawing lactone ring and any substituents at the 3- and 4-positions.[4] This charge transfer leads to a significant increase in the dipole moment of the excited state compared to the ground state.[5]

A critical aspect of the excited-state dynamics in many 7-(diethylamino)coumarin derivatives is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[1][3] In this process, the diethylamino group twists relative to the planar coumarin ring.[1] This twisted conformation is often non-emissive or weakly emissive and provides a non-radiative decay pathway, effectively quenching fluorescence.[6] The propensity to form a TICT state is highly sensitive to the local environment, particularly solvent polarity and viscosity, making these compounds excellent environmental probes.[1][6]

The interplay between the locally excited (LE) state and the TICT state is a key determinant of the fluorescence quantum yield and lifetime of these dyes.[3][7] In nonpolar solvents, the LE state is favored, leading to strong fluorescence.[7] Conversely, in highly polar solvents, the formation of the stabilized, non-emissive TICT state is facilitated, resulting in fluorescence quenching.[3][6]

Quantitative Photophysical Data

The photophysical properties of 7-(diethylamino)coumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for representative derivatives.

Table 1: Photophysical Properties of 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) in Various Solvents. [3]

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Dioxane (Diox) | 420 | 460 | 2017 |

| n-Butanol (BA) | 424 | 461 | 1893 |

| Formamide (FA) | 407 | 470 | 3293 |

| Dimethyl Sulfoxide (DMSO) | 422 | 469 | 2375 |

Table 2: Photophysical Properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin (C481) in Various Solvents. [6]

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Toluene | 2.38 | 412 | 465 | 0.49 |

| Dichloromethane | 8.93 | 419 | 486 | 0.30 |

| Acetonitrile | 37.5 | 420 | 503 | 0.09 |

| Methanol | 32.7 | 421 | 516 | 0.04 |

Experimental Protocols

The characterization of intramolecular charge transfer in 7-(diethylamino)coumarin derivatives involves a combination of spectroscopic and computational techniques.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption and emission wavelengths (λabs and λem) and to study the effect of solvent polarity (solvatochromism).

Methodology:

-

Sample Preparation: Prepare stock solutions of the coumarin derivative in a high-purity solvent (e.g., spectroscopic grade ethanol). Prepare a series of dilute solutions (typically in the micromolar range to avoid aggregation) in various solvents of differing polarity.

-

Absorption Spectra: Record the UV-Visible absorption spectra of each solution using a dual-beam spectrophotometer. The wavelength of maximum absorbance (λabs) is recorded.

-

Fluorescence Spectra: Excite the samples at their respective λabs using a spectrofluorometer. Record the emission spectra and determine the wavelength of maximum fluorescence intensity (λem).

-

Data Analysis: Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Δν = (1/λabs - 1/λem) x 107. Analyze the solvatochromic shifts using models like the Lippert-Mataga or Kamlet-Taft equations to correlate spectral shifts with solvent polarity parameters.[7]

Fluorescence Quantum Yield (ΦF) Measurement

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

-

Relative Method: This is the most common approach.[6] A well-characterized fluorescence standard with a known quantum yield and similar absorption/emission range is used (e.g., Coumarin 153 in ethanol).

-

Procedure:

-

Prepare a series of solutions of both the standard and the sample with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime(s) of the excited state, providing insights into the rates of radiative and non-radiative decay processes.

Methodology:

-

Techniques: Time-Correlated Single Photon Counting (TCSPC) for nanosecond lifetimes or femtosecond Transient Absorption (fs-TA) spectroscopy for ultrafast processes are commonly employed.[3]

-

TCSPC Procedure:

-

The sample is excited by a pulsed light source (e.g., a laser diode or LED).

-

The time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay curve.

-

-

fs-TA Procedure:

-

The sample is excited by a femtosecond "pump" pulse.

-

A second, delayed "probe" pulse passes through the sample, and its absorption is measured.

-

By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked on a femtosecond to picosecond timescale.[8]

-

-

Data Analysis: The decay curves are fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ). The presence of multiple decay components can indicate complex excited-state dynamics, such as the involvement of a TICT state.

Computational Methods

Objective: To complement experimental findings with theoretical insights into the molecular structures, electronic properties, and energy levels of the ground and excited states.

Methodology:

-

Density Functional Theory (DFT): Used to optimize the geometry of the molecule in its ground state and to calculate properties like the ground state dipole moment.[7]

-

Time-Dependent Density Functional Theory (TD-DFT): Used to investigate the properties of the excited states.[3] This method can predict absorption and emission energies, excited-state dipole moments, and the potential energy surfaces for processes like the twisting motion leading to the TICT state.

-

Software: Packages such as Gaussian, ORCA, or GAMESS are commonly used for these calculations.

-

Procedure:

-

Define the molecular structure of the coumarin derivative.

-

Select an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Perform a geometry optimization for the ground state (S0).

-

Using the optimized ground-state geometry, perform a TD-DFT calculation to determine vertical excitation energies (absorption).

-